![molecular formula C15H25N3O B8715474 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline](/img/structure/B8715474.png)
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methyloxy group and a piperazinyl group substituted with a 2-methylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Alkylation: The amino group is alkylated with 2-methylpropyl bromide to introduce the 2-methylpropyl chain.
Methoxylation: Finally, the compound is methoxylated to introduce the methyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyloxy group and a piperazinyl group with a 2-methylpropyl chain sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
2-methoxy-4-[4-(2-methylpropyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C15H25N3O/c1-12(2)11-17-6-8-18(9-7-17)13-4-5-14(16)15(10-13)19-3/h4-5,10,12H,6-9,11,16H2,1-3H3 |
InChI Key |
IMTJONOQSZBIQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


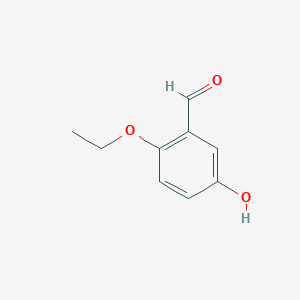

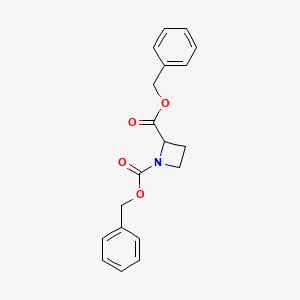

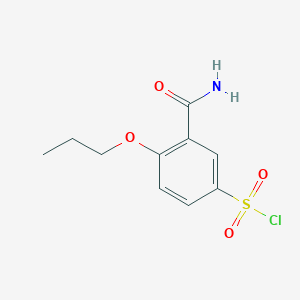

![Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate](/img/structure/B8715435.png)

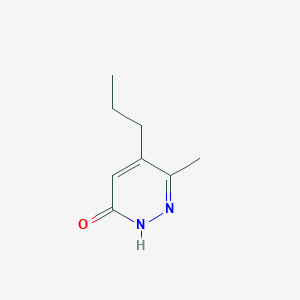
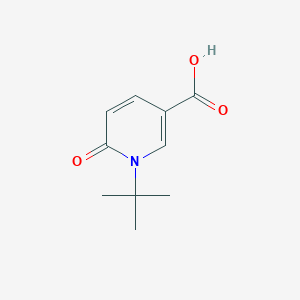
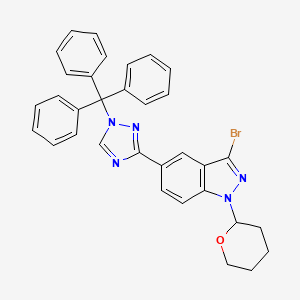
![3-[(2-Chloro-3-nitroquinolin-4-yl)amino]propan-1-ol](/img/structure/B8715487.png)
